molecular formula C20H20N2O4 B6497557 2-(4-methoxyphenoxy)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 946262-71-1

2-(4-methoxyphenoxy)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide

Cat. No. B6497557
CAS RN: 946262-71-1
M. Wt: 352.4 g/mol
InChI Key: GEKWXVJICBHOJO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide, also known as 4-MOP, is a synthetic compound that has a wide range of uses in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that has been used in laboratory experiments since the 1970s. 4-MOP has been studied for its potential to treat inflammation, pain, and other medical conditions. In addition, it has been used in scientific research to investigate the mechanisms of action of other drugs and to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide has been widely used in scientific research due to its anti-inflammatory and analgesic properties. It has been studied for its potential to treat inflammation, pain, and other medical conditions. In addition, it has been used in laboratory experiments to investigate the mechanisms of action of other drugs and to study the biochemical and physiological effects of various compounds.

Mechanism of Action

2-(4-methoxyphenoxy)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for pain and swelling. By inhibiting the production of prostaglandins, this compound is able to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and analgesic properties. Studies have shown that it can reduce inflammation and pain in animal models. In addition, this compound has been found to have anti-bacterial and anti-fungal properties. It has also been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 2-(4-methoxyphenoxy)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide in laboratory experiments has many advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it has a wide range of applications in scientific research. However, there are some limitations to its use. For example, it has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness in some experiments.

Future Directions

There are many potential future directions for the use of 2-(4-methoxyphenoxy)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide in scientific research. It has been studied for its potential to treat inflammation and pain, and further research could explore its potential to treat other medical conditions. In addition, further research could investigate its potential to inhibit the growth of certain types of cancer cells. Other potential future directions include exploring the effects of this compound on the immune system, as well as its potential to act as an antioxidant. Finally, this compound could be studied for its potential to act as a neuroprotective agent, as it has been found to have anti-inflammatory properties.

Synthesis Methods

The synthesis of 2-(4-methoxyphenoxy)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide is based on the reaction of 4-methoxyphenol and 5-methyl-1,2-oxazole-3-carboxylic acid. This reaction is carried out in an aqueous medium, in the presence of a base, such as sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and ethanol.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-14-3-5-15(6-4-14)19-11-16(22-26-19)12-21-20(23)13-25-18-9-7-17(24-2)8-10-18/h3-11H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKWXVJICBHOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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